2-Bromo-1-(oxolan-2-yl)ethan-1-one
Overview
Description
2-Bromo-1-(oxolan-2-yl)ethan-1-one is a chemical compound that is widely used in scientific research. It is a white crystalline solid with a molecular formula of C6H9BrO2 and a molecular weight of 199.04 g/mol. In
Mechanism Of Action
The mechanism of action of 2-Bromo-1-(oxolan-2-yl)ethan-1-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-(oxolan-2-yl)ethan-1-one. However, it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Bromo-1-(oxolan-2-yl)ethan-1-one in lab experiments is its versatility in organic synthesis. It can be used to synthesize a variety of compounds, making it a useful reagent for researchers. However, one limitation is its cost, which can be prohibitive for some research projects.
Future Directions
There are several future directions for research involving 2-Bromo-1-(oxolan-2-yl)ethan-1-one. One area of interest is the development of new synthetic methods using this reagent. Additionally, there is potential for its use in the synthesis of novel pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Scientific Research Applications
2-Bromo-1-(oxolan-2-yl)ethan-1-one is commonly used in scientific research as a reagent in organic synthesis. It is used to synthesize a variety of compounds, including chiral epoxides, β-lactams, and γ-lactones. Additionally, it is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
properties
CAS RN |
141061-17-8 |
---|---|
Product Name |
2-Bromo-1-(oxolan-2-yl)ethan-1-one |
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
2-bromo-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C6H9BrO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2 |
InChI Key |
NOYOYKREDRZQSD-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)CBr |
Canonical SMILES |
C1CC(OC1)C(=O)CBr |
synonyms |
Ethanone, 2-bromo-1-(tetrahydro-2-furanyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
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